![molecular formula C17H29NO B5159626 N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TBUPH is a chemical compound that belongs to the family of butanamines. It is a white crystalline powder that is soluble in water and organic solvents. tBUPH has been synthesized and studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. The chemical structure of tBUPH is shown below:
作用機序
The mechanism of action of tBUPH involves its interaction with GPCRs and neurotransmitter receptors. tBUPH binds to the receptors and modulates their activity, leading to changes in cellular signaling pathways. The exact mechanism of action of tBUPH varies depending on the specific receptor it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBUPH depend on the specific receptor it interacts with. In general, tBUPH has been shown to modulate the activity of certain GPCRs and neurotransmitter receptors, leading to changes in cellular signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and metabolism.
実験室実験の利点と制限
One advantage of tBUPH is its selectivity for certain receptors. This selectivity makes it a useful tool for studying the activity of specific receptors and their downstream signaling pathways. Another advantage of tBUPH is its potential as a lead compound for drug discovery. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs.
One limitation of tBUPH is its complex synthesis method. The multistep process required to synthesize tBUPH can be challenging and requires careful attention to detail. Another limitation of tBUPH is its potential for off-target effects. Because tBUPH interacts with multiple receptors, it can have unintended effects on cellular processes.
将来の方向性
There are many potential future directions for the study of tBUPH. One direction is the development of new drugs based on tBUPH. Its ability to selectively modulate the activity of certain receptors makes it a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Another direction is the study of tBUPH in combination with other compounds. The combination of tBUPH with other compounds could lead to synergistic effects and enhance its potential as a tool for studying cellular processes.
Finally, the study of tBUPH in vivo could provide valuable insights into its potential as a therapeutic agent. Animal studies could help to determine the safety and efficacy of tBUPH and provide a basis for the development of new drugs based on this compound.
Conclusion
In conclusion, tBUPH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively modulate the activity of certain receptors makes it a promising lead compound for drug discovery, and its use as a tool in chemical biology and neuroscience has provided valuable insights into cellular processes. While there are limitations to its use, the study of tBUPH holds promise for the development of new drugs and the advancement of scientific knowledge.
合成法
The synthesis of tBUPH involves the reaction of 2-tert-butylphenol with 3-chloropropylamine and n-butyllithium. The reaction yields tBUPH as the final product. The synthesis of tBUPH is a multistep process that requires careful attention to detail and precise control over the reaction conditions.
科学的研究の応用
TBUPH has been studied for its potential applications in various fields. In drug discovery, tBUPH has been screened for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in cell signaling and are targets for many drugs. tBUPH has been shown to selectively modulate the activity of certain GPCRs, making it a promising lead compound for drug discovery.
In chemical biology, tBUPH has been used as a tool to study protein-ligand interactions. tBUPH can be conjugated to proteins and used to probe the binding sites of small molecules. This approach has been used to identify new ligands for proteins and to study the mechanisms of protein-ligand interactions.
In neuroscience, tBUPH has been studied for its potential applications in the treatment of neurological disorders. tBUPH has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising lead compound for the development of new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
N-[3-(2-tert-butylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-6-12-18-13-9-14-19-16-11-8-7-10-15(16)17(2,3)4/h7-8,10-11,18H,5-6,9,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIFCSDQLHMDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)



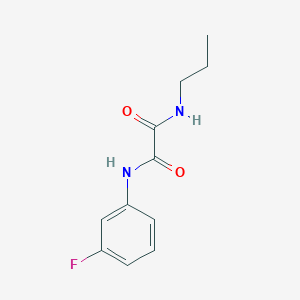

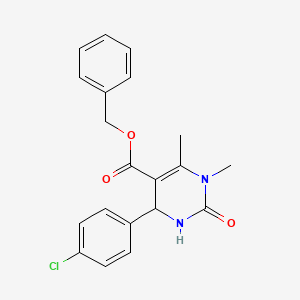
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
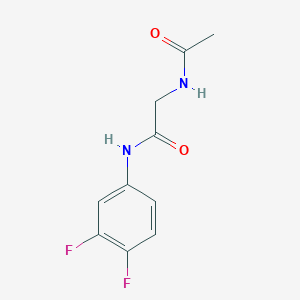
![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
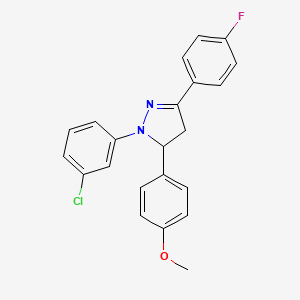
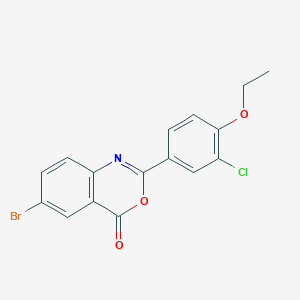
![1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5159634.png)
